3-Amino-5-methylbenzisoxazole
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Overview
Description
3-Amino-5-methylbenzisoxazole is an organic compound with the molecular formula C8H8N2O It is a derivative of benzisoxazole, characterized by the presence of an amino group at the 3-position and a methyl group at the 5-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of 3-Amino-5-methylbenzisoxazole typically involves a multi-step synthetic process. One common method starts with the formation of acetyl acetonitrile from ethyl acetate and acetonitrile in the presence of a metal alkali. This intermediate then reacts with p-toluenesulfonyl hydrazide to form a hydrazone. Finally, a ring closure reaction with hydroxylamine under alkaline conditions yields this compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but often employs optimized conditions to enhance yield and purity. The use of common raw materials and the avoidance of hazardous solvents like chloroform or carbon tetrachloride make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
3-Amino-5-methylbenzisoxazole undergoes various chemical reactions, including:
Heterocyclization: It reacts with pyruvic acid derivatives to form furanones and pyrrolones.
Condensation: It can condense with aromatic aldehydes and pyruvic acid.
Substitution: The amino group can participate in substitution reactions with different reagents.
Common Reagents and Conditions
Pyruvic Acid Derivatives: Used in heterocyclization reactions to form furanones and pyrrolones.
Aromatic Aldehydes: Employed in condensation reactions.
Thioglycolic Acid: Used in the formation of thiazolidin-4-one derivatives.
Major Products
Furanones and Pyrrolones: Formed through heterocyclization reactions.
Thiazolidin-4-one Derivatives: Obtained from condensation reactions with thioglycolic acid.
Scientific Research Applications
3-Amino-5-methylbenzisoxazole has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3-Amino-5-methylbenzisoxazole involves its interaction with specific molecular targets. The amino group at the 3-position and the methyl group at the 5-position play crucial roles in its reactivity. The compound can form hydrogen bonds and participate in nucleophilic substitution reactions, which are essential for its biological activities .
Comparison with Similar Compounds
Similar Compounds
5-Amino-3-methylisoxazole: Similar in structure but with the amino and methyl groups at different positions.
3-Amino-1,2,4-triazole: Another heterocyclic compound with an amino group at the 3-position.
2-Aminobenzimidazole: Contains an amino group in a different heterocyclic framework.
Uniqueness
3-Amino-5-methylbenzisoxazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to undergo selective heterocyclization and condensation reactions makes it a valuable compound in synthetic chemistry .
Properties
IUPAC Name |
5-methyl-2,1-benzoxazol-3-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O/c1-5-2-3-7-6(4-5)8(9)11-10-7/h2-4H,9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OVIAHUYNERAZOA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(ON=C2C=C1)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
148.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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